[(1-Chloro-2,2,2-trifluoroethyl)thio]acetic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Chloro-2,2,2-trifluoroethyl)thio]acetic acid typically involves the reaction of 1-chloro-2,2,2-trifluoroethanol with thioglycolic acid under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the thioester bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[(1-Chloro-2,2,2-trifluoroethyl)thio]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or thiol derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or ammonia are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Amines and ethers.
Scientific Research Applications
[(1-Chloro-2,2,2-trifluoroethyl)thio]acetic acid is widely used in scientific research, particularly in the following areas:
Mechanism of Action
The mechanism of action of [(1-Chloro-2,2,2-trifluoroethyl)thio]acetic acid involves its interaction with various molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to modifications that affect their function and activity . The specific pathways and targets depend on the context of its use and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether: A compound with similar halogenated structure but different functional groups.
2,2,2-Trifluoroethyl 2-chloro-2-oxoacetate: Another halogenated compound with similar reactivity.
Uniqueness
[(1-Chloro-2,2,2-trifluoroethyl)thio]acetic acid is unique due to its specific combination of halogenated and thioester functional groups, which confer distinct reactivity and applications in various fields .
Properties
Molecular Formula |
C4H4ClF3O2S |
---|---|
Molecular Weight |
208.59 g/mol |
IUPAC Name |
2-(1-chloro-2,2,2-trifluoroethyl)sulfanylacetic acid |
InChI |
InChI=1S/C4H4ClF3O2S/c5-3(4(6,7)8)11-1-2(9)10/h3H,1H2,(H,9,10) |
InChI Key |
IHNWYUJOAFAWFF-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)SC(C(F)(F)F)Cl |
Origin of Product |
United States |
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